molecular formula B5H50N9O19 B8145913 Azane;boric acid;tetrahydrate

Azane;boric acid;tetrahydrate

Cat. No.: B8145913
M. Wt: 534.5 g/mol
InChI Key: DDZKFBRGTLHERP-UHFFFAOYSA-N
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Description

The compound referred to as "Azane; boric acid; tetrahydrate" is likely a misinterpretation of disodium octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O, DOT), a hydrated borate salt synthesized from boric acid and sodium-containing compounds . This compound is industrially significant due to its high boron content (approximately 21% boron by weight) and versatile applications in agriculture, wood preservation, and flame retardancy . DOT is synthesized via a one-step reaction involving boric acid, sodium-based reagents, and impurity removal agents at elevated temperatures (60–120°C) . Its structure comprises two sodium ions, eight boron atoms, and 13 oxygen atoms, stabilized by four water molecules.

Properties

IUPAC Name

azane;boric acid;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5BH3O3.9H3N.4H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;9*1H3;4*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKFBRGTLHERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H50N9O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medical Applications

Boric acid has been extensively studied for its medical applications:

  • Antiseptic Properties : It is used in eyewashes, mouthwashes, and burn dressings due to its mild antiseptic qualities. Research indicates that boric acid effectively treats skin infections such as acne and athlete’s foot .
  • Wound Healing : A study demonstrated that a 3% boric acid solution significantly improved recovery rates in patients with Pseudomonas aeruginosa infections, showcasing its potential as an alternative treatment when antibiotics face resistance .
  • Yeast Infections : Boric acid is also employed in the treatment of vaginal yeast infections, acting as an effective antifungal agent .

Agricultural Applications

Boric acid plays a crucial role in agriculture:

  • Pesticide Use : It acts as a pesticide by disrupting the nervous systems of insects. Its application has been shown to control pest populations effectively .
  • Nutritional Supplement : Boron, derived from boric acid, is essential for plant growth. Studies have indicated that appropriate boron levels enhance crop yield and quality .

Industrial Applications

The industrial sector utilizes boric acid for various purposes:

  • Glass Manufacturing : Boric acid is integral in producing heat-resistant glass and ceramics due to its ability to improve thermal stability .
  • Flame Retardants : It is used in wood treatments to enhance fire resistance. Research indicates that borate-treated wood exhibits improved char formation during combustion, thereby increasing fire retardancy .
  • Electroplating : The compound serves as an electrolyte in electroplating processes, improving the quality of metal coatings .

Data Tables

Application AreaSpecific UseKey Findings
MedicalAntiseptic in wound careEffective against Pseudomonas aeruginosa infections
AgriculturalPest controlReduces insect populations effectively
IndustrialGlass manufacturingEnhances thermal stability of glass
Fire SafetyWood treatmentIncreases char formation and fire resistance

Case Study 1: Antiseptic Efficacy

A clinical trial assessed the efficacy of a 3% boric acid solution on wound infections caused by Pseudomonas aeruginosa. Patients treated with this solution showed significant improvement compared to those receiving standard antibiotic therapy, highlighting boric acid's potential as a viable alternative treatment.

Case Study 2: Agricultural Benefits

In a controlled study on tomato plants, varying concentrations of boron were applied through boric acid. Results indicated that optimal boron levels improved fruit yield by 20% compared to untreated plants, demonstrating the compound's importance in agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Chemical Properties and Solubility

Boron compounds exhibit distinct solubility and pH profiles, influencing their industrial and biological efficacy:

Compound Formula Solubility (g/100 mL, 20°C) pH in Solution LD₅₀ (Oral, Rat)
Boric acid H₃BO₃ 5.5 ~5 2,660 mg/kg
Borax (sodium tetraborate) Na₂B₄O₇·10H₂O 25.6 ~9.2 4,500 mg/kg
Disodium octaborate tetrahydrate Na₂B₈O₁₃·4H₂O 22.7 ~8.5 >3,000 mg/kg

Key Observations :

  • Boric acid is a weak Lewis acid with moderate solubility, making it suitable for antifungal and nematicidal applications .
  • Borax (sodium tetraborate decahydrate) is highly soluble and alkaline, ideal for cleaning agents and buffer solutions .
  • DOT combines moderate solubility with a near-neutral pH, enhancing its utility in wood preservation and liquid fertilizers .
Efficacy in Nematode Control

Boric acid outperforms DOT and borax in suppressing Meloidogyne incognita (root-knot nematode):

Treatment RNE% (Season 1) RNE% (Season 2)
Boric acid (H₃BO₃) 83.03 79.37
Boric acid + chitosan 33.09 39.68
Boric acid + calcium nitrate 29.40 25.00

Combined treatments reduce efficacy due to antagonistic interactions, while standalone boric acid maintains high nematode suppression .

Boron Leaching in Wood Preservation

DOT exhibits superior boron retention compared to boric acid when treated with calcium-precipitating agents:

Treatment Boron Leaching Reduction
DOT + 0.5% NHA ~30% less leaching
DOT + 1.0% NHA ~30% less leaching
Boric acid + 0.1% NHA No significant reduction

NHA (N'N-naphthaloylhydroxylamine) enhances DOT’s retention by forming insoluble complexes, whereas boric acid leaches readily .

Toxicity and Percutaneous Absorption

All borates dissociate into boric acid under physiological conditions, but absorption rates vary:

Compound Dermal Absorption (Human) Oral LD₅₀ (Rat)
Boric acid 0.23% of applied dose 2,660 mg/kg
Borax 0.21% of applied dose 4,500 mg/kg
DOT 0.18% of applied dose >3,000 mg/kg

DOT’s lower dermal absorption and higher LD₅₀ make it safer for topical applications in wood treatment .

Anticancer Activity
Compound Effect on SCLC DMS-114 Cells
Boric acid Significant growth inhibition
Sodium pentaborate pentahydrate Limited activity
Sodium perborate tetrahydrate No detectable effect

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A stoichiometric ratio of 4:2 (H₃BO₃:NH₄OH) is critical to prevent byproducts such as ammonium pentaborate or metaborates. Deviations in molarity beyond ±5% result in incomplete conversion, as evidenced by X-ray diffraction (XRD) analyses of products with residual boric acid phases.

  • Temperature Control : Reactions conducted at 60–80°C achieve 85–92% yields, whereas room-temperature syntheses require extended aging (48–72 hours) for comparable efficiency. Excessive heating (>90°C) promotes ammonia volatilization, destabilizing the tetrahydrate structure.

  • Crystallization Protocol : Slow evaporation at 25°C under reduced pressure (20–30 kPa) yields well-defined tetrahydrate crystals. Rapid evaporation induces amorphous phases or lower hydrates.

Table 1: Impact of Temperature on Crystallization Efficiency

Temperature (°C)Evaporation Rate (mL/h)Crystal Purity (%)Yield (%)
250.5–1.098.589
402.0–3.087.276
605.0–6.072.463

Solid-State Synthesis from Ammonium Borate Precursors

An alternative route involves the solid-state reaction of ammonium tetraborate and ammonium pentaborate, as demonstrated in the synthesis of related ammonium borates. While originally applied to ammonium octaborate, this method adapts to tetrahydrate formation by modulating precursor ratios and hydration states.

Mechanistic Insights

  • Precursor Mixing : Equimolar mixtures of ammonium tetraborate (NH₄)₂B₄O₇·4H₂O and ammonium pentaborate (NH₄)₂B₁₀O₁₆·8H₂O undergo dehydration-rehydration cycles at ambient conditions, forming the tetrahydrate phase within 7–10 days.

  • Role of Humidity : Maintaining relative humidity (RH) at 40–60% prevents overhydration, which favors pentaborate or octaborate formation. At RH <30%, incomplete hydration yields metastable intermediates.

Table 2: Solid-State Reaction Outcomes Under Variable Humidity

Relative Humidity (%)Reaction Time (Days)Dominant Phase (%)Secondary Phase (%)
301064 (Tetraborate)36 (Metaborate)
50793 (Tetraborate)7 (Pentaborate)
70558 (Octaborate)42 (Tetraborate)

Industrial-Scale Production via Crystallization from Borax-Derived Solutions

Industrial protocols often utilize borax (Na₂B₄O₇·10H₂O) as a cost-effective boron source. The process involves sequential steps of borax acidification, ammoniation, and crystallization.

Sequential Reaction Pathway

  • Borax Acidification :

    Na2B4O710H2O+2HCl4H3BO3+2NaCl+10H2O\text{Na}_2\text{B}_4\text{O}_7\cdot10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 10\text{H}_2\text{O}

    Hydrochloric acid treatment yields boric acid, which is filtered and purified.

  • Ammoniation :
    Boric acid reacts with gaseous NH₃ or aqueous NH₄OH under controlled pH (8.5–9.0). Excess ammonia (>2.5 M) shifts equilibrium toward ammonium pentaborate, necessitating precise titration.

  • Crystallization : Saturated solutions cooled to 10–15°C precipitate tetrahydrate crystals, which are vacuum-dried at 50°C to remove surface moisture.

Table 3: Industrial Process Parameters and Outcomes

ParameterOptimal RangeDeviation Impact
Reaction pH8.5–9.0pH <8: Boric acid residue; pH >9: Pentaborate formation
Cooling Rate (°C/h)0.5–1.0Rapid cooling (>2°C/h) induces amorphous precipitates
Drying Temperature (°C)50–55>60°C causes partial dehydration to monohydrate

Quality Control and Analytical Validation

Purity Assessment

  • XRD Analysis : Peaks at 2θ = 14.3°, 22.7°, and 29.4° confirm the tetrahydrate structure. Contaminants such as metaborate (2θ = 19.1°) or pentaborate (2θ = 25.8°) are detectable at concentrations >2%.

  • Thermogravimetric Analysis (TGA) : Mass loss steps at 110°C (water of crystallization) and 180°C (ammonia release) validate stoichiometry. Deviations >5% from theoretical mass loss (27.3% H₂O, 12.1% NH₃) indicate impurities.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Excess ammonia or rapid pH shifts during synthesis.

    • Solution : Incremental NH₄OH addition with continuous pH monitoring.

  • Crystal Agglomeration :

    • Cause : High supersaturation during crystallization.

    • Solution : Seeding with 1–2% (w/w) tetrahydrate nuclei to control crystal growth.

  • Dehydration During Drying :

    • Cause : Excessive temperatures or prolonged drying.

    • Solution : Fluidized-bed drying at 50°C with nitrogen purge .

Q & A

Q. What are the optimal methods for synthesizing boric acid tetrahydrate complexes, and how can purity be ensured during synthesis?

  • Methodological Answer : Boric acid derivatives are commonly synthesized via acid-base reactions. For example, sodium tetraborate decahydrate reacts with hydrochloric acid to yield boric acid: Na2B4O710H2O+2HCl4B(OH)3+2NaCl+5H2O\text{Na}_2\text{B}_4\text{O}_7\cdot10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{B(OH)}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} To ensure purity, use Guaranteed Reagent-grade chemicals (e.g., ≥98% purity) and characterize products via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm tetrahydrate formation .

Q. How can researchers distinguish between different hydrate forms (e.g., tetrahydrate vs. decahydrate) of borate compounds?

  • Methodological Answer : Hydrate differentiation requires a combination of:
    • Thermal analysis : TGA to measure water loss at specific temperatures. Tetrahydrates typically lose water between 50–120°C.
    • XRD : Compare lattice parameters with reference databases.
    • Karl Fischer titration : Quantify bound water content .

Q. What spectroscopic techniques are suitable for characterizing azane-boric acid complexes?

  • Methodological Answer :
    • FTIR : Identify B–O stretching (1,300–1,500 cm⁻¹) and N–H bending (1,600–1,700 cm⁻¹) bands.
    • ¹¹B NMR : Detect boron coordination (e.g., trigonal vs. tetrahedral environments).
    • Elemental analysis : Verify stoichiometry of C, H, N, and B .

Advanced Research Questions

Q. How can discrepancies in solubility data for azane-boric acid tetrahydrate be resolved?

  • Methodological Answer : Contradictions in solubility often arise from:
    • Temperature/pH variations : Standardize conditions (e.g., 25°C, pH 7.0) and use buffered solutions.
    • Impurity effects : Employ high-purity solvents (e.g., LC-MS grade) and validate results via replicate measurements.
    • Reference standards : Cross-check against IUPAC-recommended solubility databases .

Q. What experimental design principles minimize errors in thermodynamic studies of borate hydrates?

  • Methodological Answer :
    • Calibration : Use certified reference materials (e.g., NIST-traceable standards) for calorimetry and solubility measurements.
    • Error propagation analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in enthalpy (ΔH) and entropy (ΔS) calculations.
    • Controlled hydration : Conduct experiments in inert atmospheres (e.g., argon glovebox) to prevent unintended hydration/dehydration .

Q. How can researchers optimize synthetic routes for azane-boric acid tetrahydrate to improve yield and scalability?

  • Methodological Answer :
    • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., stoichiometry, temperature, reaction time).
    • In situ monitoring : Employ Raman spectroscopy to track intermediate formation.
    • Green chemistry metrics : Calculate atom economy and E-factor to evaluate sustainability .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing contradictory data in borate hydrate studies?

  • Methodological Answer :
    • Robust regression : Identify outliers in datasets using Cook’s distance or leverage plots.
    • Meta-analysis : Aggregate data from multiple studies to assess reproducibility.
    • Machine learning : Train models to predict hydrate stability under varying conditions .

Q. How should researchers validate the identity of novel azane-boric acid complexes?

  • Methodological Answer :
    • Multi-technique corroboration : Combine XRD, NMR, and mass spectrometry.
    • Cross-laboratory validation : Share samples with independent labs for replication.
    • Crystallographic databases : Deposit structures in the Cambridge Structural Database (CSD) .

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